molecular formula C9H3ClF6O B1301071 2,4-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-43-1

2,4-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1301071
CAS RN: 53130-43-1
M. Wt: 276.56 g/mol
InChI Key: TZXHEDOCQVTEPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3,5-bis(trifluoromethyl)benzoyl chloride, involves a multi-step process including bromination, carboxylation, and chlorination . This suggests that a similar approach could be applied to synthesize 2,4-bis(trifluoromethyl)benzoyl chloride, with careful consideration of the position of substituents on the benzene ring.

Molecular Structure Analysis

While the molecular structure of 2,4-bis(trifluoromethyl)benzoyl chloride is not directly provided, the structure of similar compounds can be inferred. For instance, the crystal and molecular structure of bis(N-benzoylglycinato)triaquozinc(II) dihydrate shows a coordination complex with a specific geometry . This information can be useful in predicting the molecular geometry and potential coordination chemistry of 2,4-bis(trifluoromethyl)benzoyl chloride.

Chemical Reactions Analysis

The reactivity of similar compounds, such as 2,4-bis(trifluoromethyl)phenylboronic acid, in catalyzing dehydrative amidation between carboxylic acids and amines indicates that 2,4-bis(trifluoromethyl)benzoyl chloride may also participate in amidation reactions or act as a catalyst in organic synthesis . Additionally, the synthesis of various heterocycles using related trifluoromethylated compounds suggests that 2,4-bis(trifluoromethyl)benzoyl chloride could be a precursor in the synthesis of biologically important molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-bis(trifluoromethyl)benzoyl chloride can be extrapolated from the properties of similar compounds. For example, the synthesis of isophthaloyl 1,2,4-triazole as a monomer for polyester synthesis indicates that related compounds can have high reactivity and form high molecular weight polymers . This suggests that 2,4-bis(trifluoromethyl)benzoyl chloride may also be used in polymer synthesis or as a reagent in organic chemistry due to its potential reactivity and the presence of electron-withdrawing trifluoromethyl groups.

Scientific Research Applications

  • Organic Synthesis : This compound can serve as a building block in the synthesis of various organic compounds . The specific procedures and outcomes would depend on the particular synthesis being conducted.

  • Pharmaceuticals : It can be used in the synthesis of pharmaceutical compounds . The methods of application and results would depend on the specific drug being synthesized.

  • Agrochemicals : This compound can be used in the production of agrochemicals . The methods and results would depend on the specific agrochemical being produced.

  • Dyestuff : It can be used in the production of dyes . The specific methods and results would depend on the particular dye being synthesized.

  • Laboratory Chemicals : It can be used in the production of various laboratory chemicals .

  • Food, Drug, Pesticide or Biocidal Product Use : It can be used in the production of food additives, drugs, pesticides, or biocidal products .

  • Organic Synthesis : This compound can serve as a building block in the synthesis of various organic compounds . The specific procedures and outcomes would depend on the particular synthesis being conducted.

  • Pharmaceuticals : It can be used in the synthesis of pharmaceutical compounds . The methods of application and results would depend on the specific drug being synthesized.

  • Agrochemicals : This compound can be used in the production of agrochemicals . The methods and results would depend on the specific agrochemical being produced.

  • Dyestuff : It can be used in the production of dyes . The specific methods and results would depend on the particular dye being synthesized.

  • Laboratory Chemicals : It can be used in the production of various laboratory chemicals .

  • Food, Drug, Pesticide or Biocidal Product Use : It can be used in the production of food additives, drugs, pesticides, or biocidal products .

Safety And Hazards

“2,4-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is also combustible . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXHEDOCQVTEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371145
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzoyl chloride

CAS RN

53130-43-1
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Bobba, V Nanavaty, ND Idippily, A Zhao, B Li… - Bioorganic & medicinal …, 2017 - Elsevier
African trypanosomiasis is still a threat to human health due to the severe side-effects of current drugs. We identified selective tubulin inhibitors that showed the promise to the treatment …
Number of citations: 11 www.sciencedirect.com
V Bobba - 2016 - rave.ohiolink.edu
Background Human African Trypanosomiasis (HAT), is an endemic vector borne disease and a serious threat to the huge population living in sub-Saharan Africa where, the health …
Number of citations: 2 rave.ohiolink.edu
A Kosma, D Pantazi, P Voulgari, N Ntemou… - …, 2023 - Wiley Online Library
Encouraged by the excellent antiplatelet properties of novel imatinib and nilotinib analogues in our previous study and based on a fact that slight structural changes, such as the …
A Angeli - 2019 - flore.unifi.it
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of metalloenzymes widespread in all life kingdoms genetically classified in 7 unrelated classes (ie α-, β-, γ-, δ-, ζ-, η- and θ). These …
Number of citations: 0 flore.unifi.it
A Zhao - 2018 - engagedscholarship.csuohio.edu
In the US breast cancer is the most common cancer after skin cancer. Currently in the US the average risk of a woman to develop breast cancer in her life is roughly 12%. About 25-30% …
Number of citations: 4 engagedscholarship.csuohio.edu
R Brigham, S Abdalrahman - 2015 - urresearch.rochester.edu
The late stage oxidation of C (sp3)-H bonds is an attractive reaction for both the late stage diversification of lead compounds as well as the synthesis of natural and synthetic organic …
Number of citations: 2 urresearch.rochester.edu
A Angeli, D Tanini, A Capperucci, G Malevolti… - Bioorganic …, 2018 - Elsevier
Several new molecules with different thio-scaffolds were designed, synthesised, and evaluated biologically as inhibitors of Carbonic Anhydrases (CAIs). The structure-activity …
Number of citations: 39 www.sciencedirect.com

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